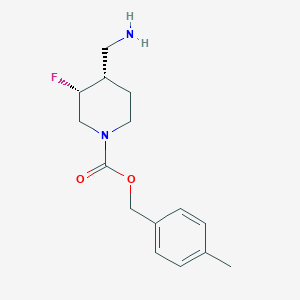
Rel-4-methylbenzyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-4-methylbenzyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-4-methylbenzyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-4-methylbenzyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Rel-4-methylbenzyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate would depend on its specific interactions with molecular targets. These could include:
Binding to Receptors: The compound may act as an agonist or antagonist at specific receptors.
Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.
Modulation of Ion Channels: The compound might influence ion channel activity, altering cellular signaling.
Comparaison Avec Des Composés Similaires
Rel-4-methylbenzyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
4-Fluoropiperidine-1-carboxylate: Lacks the aminomethyl and methylbenzyl groups, which may affect its pharmacological properties.
4-Methylpiperidine-1-carboxylate: Lacks the fluorine and aminomethyl groups, leading to different chemical reactivity and biological activity.
4-Aminomethylpiperidine-1-carboxylate: Lacks the fluorine and methylbenzyl groups, which could influence its mechanism of action.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H21FN2O2 |
|---|---|
Poids moléculaire |
280.34 g/mol |
Nom IUPAC |
(4-methylphenyl)methyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C15H21FN2O2/c1-11-2-4-12(5-3-11)10-20-15(19)18-7-6-13(8-17)14(16)9-18/h2-5,13-14H,6-10,17H2,1H3/t13-,14-/m0/s1 |
Clé InChI |
COWPAITVMXHKRU-KBPBESRZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)COC(=O)N2CC[C@H]([C@H](C2)F)CN |
SMILES canonique |
CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



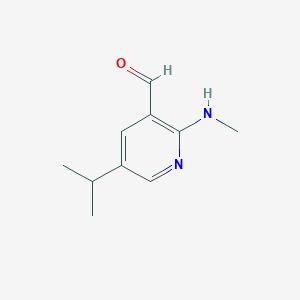
![N-Isopropyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B12995984.png)
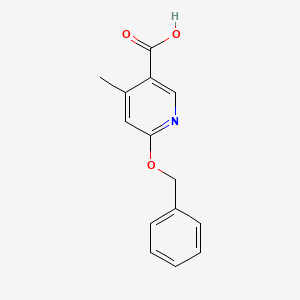
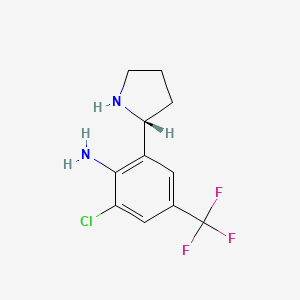
![(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12995996.png)
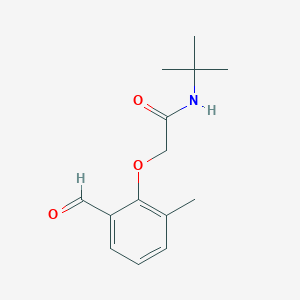
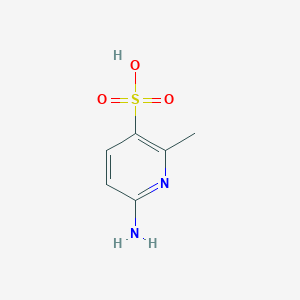


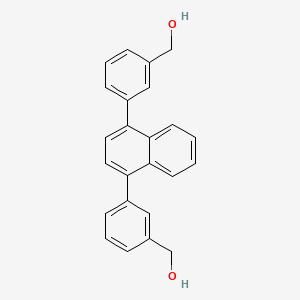


![3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid](/img/structure/B12996053.png)
